(E)-1-(2,4-Bis(methoxymethoxy)phenyl)-3-(3,4-bis(methoxymethoxy)phenyl)prop-2-en-1-one
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Overview
Description
(E)-1-(2,4-Bis(methoxymethoxy)phenyl)-3-(3,4-bis(methoxymethoxy)phenyl)prop-2-en-1-one is an organic compound characterized by its complex structure, which includes multiple methoxymethoxy groups attached to phenyl rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(2,4-Bis(methoxymethoxy)phenyl)-3-(3,4-bis(methoxymethoxy)phenyl)prop-2-en-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,4-dimethoxybenzaldehyde and 3,4-dimethoxybenzaldehyde.
Condensation Reaction: These aldehydes undergo a condensation reaction with an appropriate ketone, often in the presence of a base such as sodium hydroxide or potassium hydroxide, to form the desired enone structure.
Methoxymethylation: The phenolic hydroxyl groups are then protected by methoxymethylation using methoxymethyl chloride and a base like triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control, and employing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(2,4-Bis(methoxymethoxy)phenyl)-3-(3,4-bis(methoxymethoxy)phenyl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the enone to the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the methoxymethoxy groups, replacing them with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like thiols or amines in the presence of a base.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Thiol or amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its multiple reactive sites allow for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, derivatives of this compound are studied for their potential biological activities, such as antimicrobial or anticancer properties. The methoxymethoxy groups can be modified to enhance bioavailability and target specificity.
Medicine
In medicine, the compound and its derivatives are explored for their therapeutic potential. For example, modifications to the phenyl rings can lead to compounds with improved pharmacokinetic properties.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism by which (E)-1-(2,4-Bis(methoxymethoxy)phenyl)-3-(3,4-bis(methoxymethoxy)phenyl)prop-2-en-1-one exerts its effects depends on its specific application. For instance, in biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The methoxymethoxy groups can enhance the compound’s ability to cross cell membranes, increasing its efficacy.
Comparison with Similar Compounds
Similar Compounds
(E)-1-(2,4-Dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one: Similar structure but lacks the methoxymethoxy groups.
(E)-1-(2,4-Dihydroxyphenyl)-3-(3,4-dihydroxyphenyl)prop-2-en-1-one: Contains hydroxyl groups instead of methoxymethoxy groups.
Uniqueness
The presence of methoxymethoxy groups in (E)-1-(2,4-Bis(methoxymethoxy)phenyl)-3-(3,4-bis(methoxymethoxy)phenyl)prop-2-en-1-one makes it unique compared to its analogs. These groups can significantly alter the compound’s solubility, reactivity, and biological activity, providing distinct advantages in various applications.
Properties
Molecular Formula |
C23H28O9 |
---|---|
Molecular Weight |
448.5 g/mol |
IUPAC Name |
(E)-1-[2,4-bis(methoxymethoxy)phenyl]-3-[3,4-bis(methoxymethoxy)phenyl]prop-2-en-1-one |
InChI |
InChI=1S/C23H28O9/c1-25-13-29-18-7-8-19(22(12-18)31-15-27-3)20(24)9-5-17-6-10-21(30-14-26-2)23(11-17)32-16-28-4/h5-12H,13-16H2,1-4H3/b9-5+ |
InChI Key |
ADKHVJZZDAHAAW-WEVVVXLNSA-N |
Isomeric SMILES |
COCOC1=CC(=C(C=C1)C(=O)/C=C/C2=CC(=C(C=C2)OCOC)OCOC)OCOC |
Canonical SMILES |
COCOC1=CC(=C(C=C1)C(=O)C=CC2=CC(=C(C=C2)OCOC)OCOC)OCOC |
Origin of Product |
United States |
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